N-Hydroxy-N-[2-(N-hydroxy-2,2-diphenylacetamido)cyclohexyl]-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) is a heterocyclic organic compound with the molecular formula C34H34N2O4 and a molecular weight of 534.64 g/mol This compound is known for its unique structure, which includes a cyclohexane ring and two diphenylacetamide groups
Preparation Methods
The synthesis of N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) involves several steps. One common method includes the reaction of cyclohexane-1,2-diamine with diphenylacetyl chloride in the presence of a base, followed by the addition of hydroxylamine The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions
Chemical Reactions Analysis
N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide groups, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Mechanism of Action
The mechanism by which N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxylamine groups can form hydrogen bonds with active sites, altering the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) can be compared to other similar compounds, such as:
N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-3,3,3-triphenylpropionamide): This compound has a similar structure but with triphenylpropionamide groups instead of diphenylacetamide groups.
N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylpropionamide): Another similar compound with diphenylpropionamide groups.
The uniqueness of N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-[(2,2-diphenylacetyl)-hydroxyamino]cyclohexyl]-N-hydroxy-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N2O4/c37-33(31(25-15-5-1-6-16-25)26-17-7-2-8-18-26)35(39)29-23-13-14-24-30(29)36(40)34(38)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-32,39-40H,13-14,23-24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKBHXVAXWHEQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N(C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)N(C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.